N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide
Description
N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a 2,4-dimethylphenyl group, a pyrrolidine ring, and a piperidine ring
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-15-3-4-20(16(2)11-15)26-14-19(13-23-26)24-21(27)25-9-6-17(7-10-25)18-5-8-22-12-18/h3-4,11,13-14,17-18,22H,5-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNACZJCDKHKWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)NC(=O)N3CCC(CC3)C4CCNC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which is then functionalized with a 2,4-dimethylphenyl group. The pyrrolidine and piperidine rings are introduced through subsequent reactions, often involving nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-piperidin-3-ylpiperidine-1-carboxamide
- N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpyridine-1-carboxamide
Uniqueness
Compared to similar compounds, N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both pyrrolidine and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
